Ledakrin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DwLIP-GCGRrx is an antisense oligonucleotide designed to inhibit the expression of the glucagon receptor (GCGR). This compound has shown potential in improving glycemic control in patients with type 2 diabetes by reducing hepatic glucose production .

Preparation Methods

Synthetic Routes and Reaction Conditions

DwLIP-GCGRrx is synthesized using solid-phase synthesis techniques, which involve the sequential addition of nucleotide residues to a growing chain anchored to a solid support. The synthesis process includes the following steps:

Deprotection: Removal of the protecting group from the 5’-hydroxyl group of the nucleotide.

Coupling: Addition of the next nucleotide residue to the growing chain.

Capping: Blocking of unreacted 5’-hydroxyl groups to prevent side reactions.

Oxidation: Conversion of the phosphite triester linkage to a phosphate triester linkage.

Cleavage and Deprotection: Removal of the oligonucleotide from the solid support and deprotection of the nucleotide bases.

Industrial Production Methods

Industrial production of DwLIP-GCGRrx involves large-scale solid-phase synthesis using automated synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions

DwLIP-GCGRrx undergoes various chemical reactions, including:

Oxidation: Conversion of phosphite triester linkages to phosphate triester linkages during synthesis.

Hydrolysis: Cleavage of the oligonucleotide from the solid support and removal of protecting groups.

Hybridization: Binding to complementary RNA sequences to inhibit gene expression.

Common Reagents and Conditions

Oxidation: Iodine in water/pyridine solution.

Deprotection: Ammonium hydroxide.

Coupling: Phosphoramidite nucleotides and tetrazole.

Major Products Formed

The primary product formed from these reactions is the antisense oligonucleotide DwLIP-GCGRrx, which is designed to bind to the mRNA of the glucagon receptor and inhibit its expression .

Scientific Research Applications

DwLIP-GCGRrx has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study gene expression and regulation.

Biology: Investigated for its role in modulating metabolic pathways and glucose homeostasis.

Medicine: Explored as a therapeutic agent for the treatment of type 2 diabetes by reducing hepatic glucose production.

Industry: Utilized in the development of novel antisense oligonucleotide therapies for various diseases

Mechanism of Action

DwLIP-GCGRrx exerts its effects by binding to the mRNA of the glucagon receptor, thereby preventing its translation into protein. This inhibition reduces the expression of the glucagon receptor on the cell surface, leading to decreased glucagon signaling and reduced hepatic glucose production. The molecular targets involved include the glucagon receptor mRNA and the RNA-induced silencing complex (RISC), which facilitates the degradation of the target mRNA .

Comparison with Similar Compounds

Similar Compounds

IONIS-GCGRrx: Another antisense oligonucleotide targeting the glucagon receptor.

ISIS 449884: A related compound with similar mechanisms of action

Uniqueness

DwLIP-GCGRrx is unique in its specific sequence design and chemical modifications, which enhance its stability and binding affinity to the target mRNA. These features contribute to its efficacy in reducing hepatic glucose production and improving glycemic control in patients with type 2 diabetes .

Properties

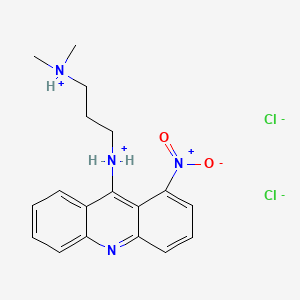

CAS No. |

6514-85-8 |

|---|---|

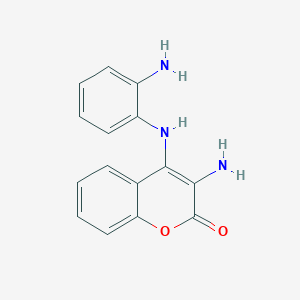

Molecular Formula |

C18H21ClN4O2 |

Molecular Weight |

360.8 g/mol |

IUPAC Name |

N',N'-dimethyl-N-(1-nitroacridin-9-yl)propane-1,3-diamine;hydrochloride |

InChI |

InChI=1S/C18H20N4O2.ClH/c1-21(2)12-6-11-19-18-13-7-3-4-8-14(13)20-15-9-5-10-16(17(15)18)22(23)24;/h3-5,7-10H,6,11-12H2,1-2H3,(H,19,20);1H |

InChI Key |

BKBNOPIWNDASON-UHFFFAOYSA-N |

SMILES |

C[NH+](C)CCC[NH2+]C1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-].[Cl-].[Cl-] |

Canonical SMILES |

CN(C)CCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-].Cl |

Synonyms |

C 283 C-283 C283 Ledakrin Nitracrine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-furanyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1218684.png)

![1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-furanylmethyl)-3-phenylurea](/img/structure/B1218685.png)

![N-[2-(4-Methoxyphenyl)ethyl]acetamide](/img/structure/B1218699.png)

![1H-Imidazo[1,2-b]pyrazole](/img/structure/B1218700.png)